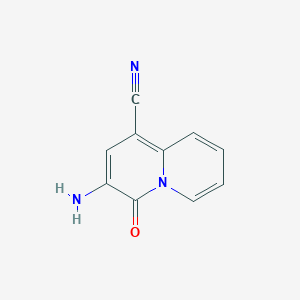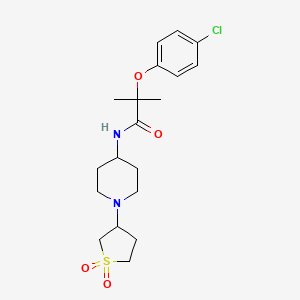
6-Chloro-7-fluoro-2,3-diphenylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-fluoro-2,3-diphenylquinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline typically involves the condensation of 3-chloro-4-fluoroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization to form the quinoxaline ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-7-fluoro-2,3-diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2,3-diphenylquinoxaline.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with the growth and proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Comparison: 6-Chloro-7-fluoro-2,3-diphenylquinoxaline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to other quinoxaline derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of its substituents .
Eigenschaften
IUPAC Name |
6-chloro-7-fluoro-2,3-diphenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWVUXOUDRPCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2583617.png)
![7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583618.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)
![1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2583620.png)



![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)


![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
